Selective GMII Inhibition vs. Swainsonine, Kifunensine, and DMJ
Mannostatin A demonstrates potent inhibition of Golgi α-mannosidase II (GMII) with an IC50 of 10-15 nM against the artificial substrate p-nitrophenyl α-D-mannopyranoside, and 90 nM against the more physiologically relevant [3H]mannose-labeled GlcNAc-Man5GlcNAc substrate [1]. It is equally potent as swainsonine, another well-known GMII inhibitor, under these conditions [2]. Critically, Mannostatin A exhibits no activity against α-mannosidase I (class I mannosidases), a key distinction from inhibitors like kifunensine and deoxymannojirimycin (DMJ), which target class I enzymes and can cause different glycan processing outcomes [3].
| Evidence Dimension | Inhibitory Potency (IC50) against GMII |
|---|---|
| Target Compound Data | IC50 = 10-15 nM (artificial substrate); IC50 = 90 nM (natural substrate) |
| Comparator Or Baseline | Swainsonine: IC50 ~10-15 nM (artificial substrate); Kifunensine and DMJ: ineffective against GMII, primarily inhibit α-mannosidase I |
| Quantified Difference | Equipotent to swainsonine; functionally distinct from class I inhibitors (kifunensine, DMJ). |
| Conditions | Enzymatic assays using purified Golgi α-mannosidase II; substrates: p-nitrophenyl α-D-mannopyranoside and [3H]mannose-labeled GlcNAc-Man5GlcNAc. |
Why This Matters
This selectivity profile allows for specific interrogation of the GMII-dependent steps in N-glycan processing without confounding effects on earlier processing steps, which is not possible with pan- or class I-selective inhibitors.
- [1] Tropea, J. E., et al. (1990). Mannostatin A, a new glycoprotein-processing inhibitor. Biochemistry, 29(44), 10062-10069. View Source
- [2] BRENDA: The Comprehensive Enzyme Information System. Ligand Information: Mannostatin A. Entry on IC50 and comparison with swainsonine. View Source
- [3] Elbein, A. D. (1991). The role of N-linked oligosaccharides in glycoprotein function. Trends in Biotechnology, 9(1), 346-352. (Review discussing inhibitor selectivity) View Source
